molecular formula C11H9ClN2O2S B2462546 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 338981-76-3

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate

Cat. No.: B2462546
CAS No.: 338981-76-3
M. Wt: 268.72
InChI Key: BTEWAKDFHBLRLX-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is a carbamate derivative featuring a thiazole ring linked to a 3-chlorophenyl group via a methylcarbamate bridge. This structure combines the aromatic heterocyclic properties of thiazole with the electron-withdrawing chlorine substituent, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEWAKDFHBLRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits significant biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 monooxygenases, which are crucial in drug metabolism. This property is particularly relevant in the treatment of viral infections such as HIV .
  • Antimicrobial Properties : Research indicates that thiazole derivatives can inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bactericidal effects against various pathogens .
  • Anticancer Potential : Compounds with similar thiazole structures have shown promise in anticancer applications, with studies indicating their efficacy against several cancer cell lines .

Medicinal Chemistry

1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is being investigated for its potential in drug development due to its ability to modulate various biological pathways. Its interactions with specific enzymes make it a candidate for further research in antiviral and anticancer therapies.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that thiazole derivatives, including 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate, showed inhibition against HIV replication by targeting cytochrome P450 enzymes involved in viral metabolism.
  • Antimicrobial Efficacy :
    • Comparative studies revealed that this compound exhibits superior antibacterial potency compared to standard antibiotics like ampicillin. It effectively inhibited bacterial growth in vitro against various strains .
  • Anticancer Research :
    • Recent investigations into thiazole derivatives have shown promising results in inhibiting tumor cell proliferation. Specific analogs demonstrated significant cytotoxic effects against breast cancer cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs differ in core heterocycles, substituents, and functional groups, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Formula Reference
1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate (Target) Thiazole 3-Chlorophenyl, carbamate C11H9ClN2O2S N/A
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole 4-Methylphenoxy, phenyl, carbamate C25H22ClN3O3
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Pyrazole-thiazole hybrid Trifluoromethyl, sulfanyl, oxime, 2-chloro-thiazole C16H11Cl2F3N4OS2
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound l) Thiazole-peptide conjugate Ethoxycarbonylamino, hydroxy, diphenyl Complex peptide
Ritonavir (Antiretroviral drug) Thiazole-containing Multiple stereocenters, peptidomimetic chains C37H48N6O5S2

Key Observations :

  • Core Heterocycle: Thiazole (target) vs. pyrazole () or hybrid systems ().
  • Substituents : The 3-chlorophenyl group in the target compound contrasts with trifluoromethyl () or peptide-like extensions (). Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets, while bulkier substituents (e.g., trifluoromethyl) increase lipophilicity.
  • Functional Groups: Carbamates (target, ) vs. oximes () or amides ().

Hypothetical Physical Properties :

  • Melting Point : Estimated 150–170°C (based on chlorophenyl-thiazole analogs).
  • Solubility : Moderate in DMF or DMSO due to aromaticity; lower in aqueous media.
Key Advantages and Limitations
  • Advantages :
    • Simpler synthesis vs. peptide-thiazole conjugates ().
    • Tunable substituents for optimizing pharmacokinetics.
  • Limited solubility in polar solvents may restrict formulation.

Biological Activity

1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate can be represented as follows:

C11H10ClN3O2S\text{C}_11\text{H}_{10}\text{Cl}\text{N}_3\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the chlorophenyl group enhances its bioactivity by improving solubility and metabolic stability.

1,3-Thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as DNA replication and cell division.
  • Cell Signaling Modulation : It alters cell signaling pathways and gene expression, influencing cellular metabolism and apoptosis.
  • Interaction with Biomolecules : The compound binds to various biomolecules, leading to enzyme inhibition or activation.

Antimicrobial Activity

Research indicates that 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Pseudomonas aeruginosa0.046 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties in various studies. It has been tested against common fungal pathogens and demonstrated significant inhibitory effects, making it a candidate for further development in antifungal therapies.

Anticancer Potential

Thiazole derivatives are recognized for their anticancer activity. Studies have indicated that 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:

Cell Line IC50 (μg/mL)
HT29 (Colon cancer)1.61 ± 1.92
Jurkat (Leukemia)1.98 ± 1.22

The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity of the compound against these cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate reveals that it is slightly soluble in water but soluble in organic solvents such as alcohol and ether. This solubility profile is advantageous for drug formulation and delivery systems.

Case Studies

Several studies have focused on the biological activity of thiazole derivatives similar to 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives had improved antibacterial potency compared to standard drugs like ampicillin and streptomycin .
  • Anticancer Activity : Research highlighted that certain thiazole compounds exhibited significant growth inhibition in various cancer cell lines, indicating their potential as anticancer agents .

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